Cas no 35543-25-0 (1-Pyrrolidinebutanenitrile)

1-Pyrrolidinebutanenitrile 化学的及び物理的性質
名前と識別子
-
- 4-(Pyrrolidin-1-yl)butanenitrile
- 4-(1-Pyrrolidino)butyronitrile
- 4-(1-Pyrrolidinyl)butanenitrile
- 1-Pyrrolidinebutyronitrile
- 4-pyrrolidin-1-ylbutyronitrile
- 1-(3-Cyanopropyl)pyrrolidine
- 1-Pyrrolidinobutyronitrile
- 4-(N-pyrrolidino)butyronitrile
- 4-Pyrrolidinebutanenitrile
- 4-(1-Pyrrolidine)butyronitrile
- 4-Pyrrolidinylbutanenitrile
- PYRROLIDINOBUTYRONITRILE
- 4-(N-PYRROLIDINO)-BUTYRONITRILE
- 4-Pyrrolidin-1-ylbutanenitrile
- 1-Pyrrolidinebutanenitrile
- 4-(1-pyrrolidinyl)butyronitrile
- 4-(pyrrolidin-1-yl)butyronitrile
- 4-Pyrrolidin-butyronitril
- 4-Pyrrolidino-butyronitril
- 4-Pyrrolidinobutyronitrile
-
- MDL: MFCD00003183
- インチ: 1S/C8H14N2/c9-5-1-2-6-10-7-3-4-8-10/h1-4,6-8H2
- InChIKey: OSDDDHPYSNZBPF-UHFFFAOYSA-N
- ほほえんだ: C(CCN1CCCC1)C#N
計算された属性
- せいみつぶんしりょう: 138.11600
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.8
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.926 g/mL at 25 °C(lit.)
- ふってん: 115°C/8mmHg(lit.)
- フラッシュポイント: 華氏温度:210.2°f
摂氏度:99°c - 屈折率: n20/D 1.46(lit.)
- PSA: 27.03000
- LogP: 1.32388
- ようかいせい: 不溶性
1-Pyrrolidinebutanenitrile セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302+H312+H332-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:3276
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S37/39-S36/37/39
- RTECS番号:UY0270000
-
危険物標識:
- リスク用語:R20/21/22; R36/37/38
- 危険レベル:IRRITANT
- セキュリティ用語:S26;S36/37/39
- ちょぞうじょうけん:Store at room temperature
- 包装等級:I; II; III
- 包装カテゴリ:I; II; III
1-Pyrrolidinebutanenitrile 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Pyrrolidinebutanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-10874-1MG |
1-Pyrrolidinebutanenitrile |
35543-25-0 | >98% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | AS-10874-100G |
1-Pyrrolidinebutanenitrile |
35543-25-0 | >98% | 100g |
£376.00 | 2025-02-09 | |
Key Organics Ltd | AS-10874-25G |
1-Pyrrolidinebutanenitrile |
35543-25-0 | >98% | 25g |
£217.00 | 2025-02-09 | |
eNovation Chemicals LLC | D504350-100g |
4-(Pyrrolidin-1-yl)butanenitrile |
35543-25-0 | 97% | 100g |
$275 | 2023-09-03 | |
Fluorochem | 044666-25ml |
4-Pyrrolidin-1-yl-butyronitrile |
35543-25-0 | 99% | 25ml |
£27.00 | 2022-03-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023058-100g |
1-Pyrrolidinebutanenitrile |
35543-25-0 | 95% | 100g |
¥486 | 2024-05-24 | |
Cooke Chemical | A2503112-100G |
1-(3-Cyanopropyl)pyrrolidine |
35543-25-0 | ≥95.0%(GC) | 100g |
RMB 259.20 | 2025-02-21 | |
Enamine | EN300-1842496-0.1g |
4-(pyrrolidin-1-yl)butanenitrile |
35543-25-0 | 0.1g |
$238.0 | 2023-09-19 | ||
eNovation Chemicals LLC | D504350-25g |
4-(Pyrrolidin-1-yl)butanenitrile |
35543-25-0 | 97% | 25g |
$150 | 2024-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C135094-25g |
1-Pyrrolidinebutanenitrile |
35543-25-0 | ≥95.0%(GC) | 25g |
¥274.90 | 2023-09-03 |
1-Pyrrolidinebutanenitrile 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
1-Pyrrolidinebutanenitrileに関する追加情報
Introduction to 1-Pyrrolidinebutanenitrile (CAS No. 35543-25-0)
1-Pyrrolidinebutanenitrile, with the chemical formula C7H10N2, is a significant intermediate in the field of pharmaceutical chemistry and organic synthesis. This compound, identified by its unique CAS No. 35543-25-0, has garnered attention due to its versatile structural framework, which makes it a valuable building block for the development of various bioactive molecules. The nitrile group and the pyrrolidine ring in its molecular structure contribute to its reactivity and potential applications in drug design.
The pyrrolidine moiety, a six-membered heterocyclic amine, is widely recognized for its presence in numerous pharmacologically active agents. Its ability to form stable hydrogen bonds and its role as a scaffold in medicinal chemistry have been extensively explored. In contrast, the butanenitrile part introduces a linear aliphatic chain terminated by a nitrile group, which can influence the compound's solubility, metabolic stability, and interactions with biological targets. Together, these structural features make 1-Pyrrolidinebutanenitrile a compelling candidate for further investigation.
Recent advancements in synthetic methodologies have enhanced the accessibility of 1-Pyrrolidinebutanenitrile, allowing for more efficient and scalable production processes. These improvements have opened new avenues for its application in drug discovery programs. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse functional groups at specific positions within the molecule, enabling the generation of structurally diverse derivatives.
In the realm of medicinal chemistry, 1-Pyrrolidinebutanenitrile has been utilized as a precursor in the synthesis of small-molecule inhibitors targeting various disease-related pathways. Notably, studies have demonstrated its role in developing compounds with potential antiviral and anti-inflammatory properties. The pyrrolidine ring can be modified to interact with specific binding pockets of enzymes or receptors, while the nitrile group serves as a handle for further chemical transformations.
One particularly intriguing application of 1-Pyrrolidinebutanenitrile is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in cancer and inflammatory diseases. By leveraging the structural flexibility of 1-Pyrrolidinebutanenitrile, researchers have designed molecules that can selectively inhibit aberrant kinase activity. For example, derivatives of this compound have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which are involved in immune responses and hematopoiesis.
The synthesis of 1-Pyrrolidinebutanenitrile can be achieved through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the condensation of pyrrolidine with methyl acrylate followed by cyanation. Alternatively, reductive amination strategies can be employed to introduce the pyrrolidine moiety onto a suitable nitrile precursor. These synthetic pathways have been optimized to minimize side reactions and maximize yield, ensuring that researchers have access to high-quality starting material for their investigations.
The pharmacological profile of 1-Pyrrolidinebutanenitrile derivatives continues to be an area of active research. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, have been instrumental in predicting how these compounds interact with biological targets. These studies not only aid in rational drug design but also provide insights into the structural determinants of binding affinity and selectivity.
Moreover, the environmental impact of synthesizing 1-Pyrrolidinebutanenitrile has been considered in recent years. Green chemistry principles have guided efforts to develop more sustainable synthetic routes, such as using biocatalysts or renewable feedstocks. Such approaches align with broader initiatives to reduce the ecological footprint of pharmaceutical manufacturing while maintaining high standards of product quality.
In conclusion, 1-Pyrrolidinebutanenitrile (CAS No. 35543-25-0) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and versatile reactivity make it an invaluable intermediate for designing novel bioactive molecules. As synthetic methodologies continue to evolve and our understanding of biological systems deepens, the applications of 1-Pyrrolidinebutanenitrile are expected to expand further, contributing to advancements in therapeutic innovation.
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